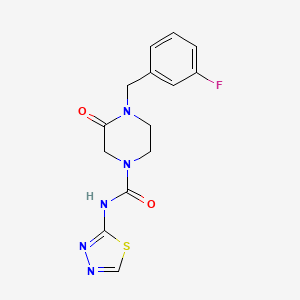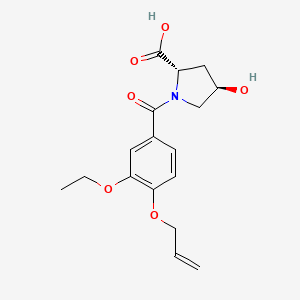![molecular formula C17H23N3O4 B5901235 N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5901235.png)
N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, methoxy groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenylmethylamine, which is then reacted with 1-methoxypropan-2-amine to form the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Another compound with a similar backbone but different substituents.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in closely related compounds .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12(11-22-2)20(17(21)14-7-8-18-19-14)10-13-5-6-15(23-3)16(9-13)24-4/h5-9,12H,10-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIYQVXBWVAREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propan-1-amine](/img/structure/B5901160.png)
![1-benzoyl-4-[3-(3-methoxy-4-methylphenyl)propanoyl]piperazine](/img/structure/B5901167.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-5-ethoxy-N-methyl-2-furamide](/img/structure/B5901172.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-6-oxo-1-propylpiperidine-3-carboxamide](/img/structure/B5901177.png)
![2-(2-cyclopropylpyrimidin-5-yl)-4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-8-methylquinoline](/img/structure/B5901182.png)
![N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5901187.png)
![{1-[4-(allyloxy)-3-ethoxybenzoyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5901189.png)
![4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-ylsulfonyl)piperidine](/img/structure/B5901197.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-pyrrolidin-1-ylethyl)acetamide](/img/structure/B5901244.png)
![1-[2-(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5901251.png)
![2-methyl-N-[4-({[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B5901256.png)
